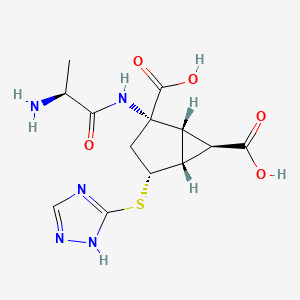

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- is a useful research compound. Its molecular formula is C13H17N5O5S and its molecular weight is 355.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid with the specific substitution of 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of bicyclic compounds that have been investigated for their interactions with metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3.

- Molecular Formula : C13H17N5O5S

- Molecular Weight : 355.37 g/mol

- CAS Number : 1311385-35-9

The biological activity of this compound primarily revolves around its role as a selective antagonist for the mGluR2 receptor. Research indicates that modifications on the bicyclo[3.1.0]hexane scaffold can significantly affect its binding affinity and functional outcomes in biological systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions at the C3 and C4 positions of the bicyclo[3.1.0]hexane framework influence the compound's pharmacological profile:

| Compound | K(i) (nM) | IC50 (nM) | Activity |

|---|---|---|---|

| 15ae | 2.51 | 34.21 | Antagonist |

| 15at | 1.96 | 13.34 | Antagonist |

| 15ba | 3.29 | 35.96 | Antagonist |

These results demonstrate that the compound exhibits high affinity towards the mGluR2 receptor without significant agonist activity .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of certain derivatives of bicyclo(3.1.0)hexane compounds in preclinical models. For instance, compounds exhibiting mGluR2/3 receptor antagonism showed efficacy in rodent models for anxiety and depression . The forced-swim test (FST) is commonly used to evaluate these effects, where compounds that reduce immobility time are considered to exhibit antidepressant properties.

In Vitro Studies

In vitro pharmacological profiles have demonstrated that bicyclo(3.1.0)hexane derivatives can modulate neurotransmitter systems effectively:

- mGluR Activation : Compounds like LY354740 have been shown to selectively activate mGluR2/3 receptors, which are implicated in various neuropsychiatric disorders .

Case Studies

Several studies have explored the therapeutic potential of bicyclo(3.1.0)hexane derivatives:

- LY354740 : This compound has been tested in clinical trials for anxiety disorders and schizophrenia, demonstrating significant anxiolytic effects .

- Prodrug Development : Research into prodrugs derived from bicyclo(3.1.0)hexane has shown enhanced bioavailability and potency in animal models compared to their parent compounds .

Wissenschaftliche Forschungsanwendungen

Metabotropic Glutamate Receptor Modulation

The primary application of bicyclo(3.1.0)hexane derivatives lies in their interaction with metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. These receptors play critical roles in neurotransmission and are implicated in several psychiatric and neurological disorders.

- Antagonistic Activity : Compounds such as 2-amino-bicyclo(3.1.0)hexane-2,6-dicarboxylic acid derivatives have been shown to act as antagonists of mGluR2/mGluR3, demonstrating efficacy in preclinical models for conditions like schizophrenia, anxiety disorders, and depression .

- Clinical Implications : The antagonism of these receptors is linked to a reduction in glutamate signaling, which is often dysregulated in psychiatric conditions. For instance, studies indicate that these compounds can mitigate symptoms associated with drug dependence and cognitive disorders .

Psychiatric Disorders

Research indicates that bicyclo(3.1.0)hexane derivatives may serve as effective treatments for various psychiatric disorders:

- Schizophrenia and Anxiety : The use of mGluR antagonists has been associated with reduced psychotic symptoms and anxiety levels in animal models . Clinical trials have explored the efficacy of these compounds in treating generalized anxiety disorder and schizophrenia with promising results.

- Depression : Some derivatives exhibit antidepressant-like activity by modulating glutamate transmission, thereby influencing mood regulation pathways .

Neurological Disorders

Beyond psychiatric applications, these compounds are being investigated for their potential in treating neurological diseases:

- Cognitive Disorders : The modulation of mGluRs is believed to enhance cognitive function and may offer therapeutic benefits for Alzheimer's disease and other forms of dementia .

- Neuroprotective Effects : Certain studies suggest that bicyclo(3.1.0)hexane derivatives may protect against neurodegeneration associated with conditions like Parkinson's disease and Huntington's chorea by reducing excitotoxicity mediated by glutamate .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of bicyclo(3.1.0)hexane derivatives is crucial for optimizing their pharmacological profiles:

| Compound Structure | mGluR Affinity | Antagonistic Activity | Therapeutic Use |

|---|---|---|---|

| 2-amino-bicyclo(3.1.0)hexane-2,6-dicarboxylic acid | High (K(i) = 2.51 nM) | Strong | Schizophrenia |

| 3-benzylthio derivative | Moderate (K(i) = 3.29 nM) | Potent | Depression |

| Hydroxyl substituted variants | Variable | Maintained activity | Cognitive enhancement |

These findings underscore the importance of specific substitutions on the bicyclic structure that enhance receptor binding affinity and therapeutic efficacy.

Case Study 1: LY354740

LY354740 is a notable example of a bicyclo(3.1.0)hexane derivative that has shown significant promise as an mGluR agonist with applications in treating anxiety and depression . Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms while exhibiting minimal side effects.

Case Study 2: LY3020371

This compound has been evaluated for its potential in treating drug dependence and cognitive disorders through its antagonistic action on mGluR2/3 receptors . Preclinical trials have indicated improvements in cognitive performance metrics among treated subjects.

Eigenschaften

CAS-Nummer |

1311385-35-9 |

|---|---|

Molekularformel |

C13H17N5O5S |

Molekulargewicht |

355.37 g/mol |

IUPAC-Name |

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C13H17N5O5S/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18)/t4-,5+,6-,7-,8-,13-/m0/s1 |

InChI-Schlüssel |

BBGHHIUQOKQCBW-LDZWZCGGSA-N |

SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |

Key on ui other cas no. |

1311385-35-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.